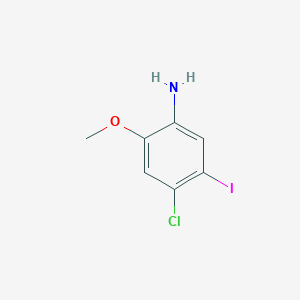

4-Chloro-5-iodo-2-methoxyaniline

Description

BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-5-iodo-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPMCPZPHTTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

This guide provides a comprehensive overview of a robust synthetic route to 4-Chloro-5-iodo-2-methoxyaniline, a valuable substituted aniline intermediate in the development of novel pharmaceuticals and functional materials. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction to 4-Chloro-5-iodo-2-methoxyaniline

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of complex molecules. 4-Chloro-5-iodo-2-methoxyaniline, with its unique substitution pattern of electron-donating (methoxy, amino) and electron-withdrawing (chloro, iodo) groups, presents a synthetically attractive scaffold. The presence of multiple reactive sites allows for selective functionalization, making it a key building block in the synthesis of targeted therapeutic agents and specialized organic materials. This guide will detail a reliable two-step synthesis commencing from the readily available starting material, 2-methoxyaniline.

Synthetic Pathway Overview

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline can be efficiently achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for 4-Chloro-5-iodo-2-methoxyaniline.

The synthesis begins with the regioselective chlorination of 2-methoxyaniline to yield the intermediate, 4-chloro-2-methoxyaniline. This is followed by the regioselective iodination of the intermediate to afford the final product. The regioselectivity in both steps is governed by the directing effects of the substituents on the aniline ring.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxyaniline

The introduction of a chlorine atom at the C4 position of 2-methoxyaniline is the initial step. Direct chlorination of anilines can sometimes lead to a mixture of products and over-chlorination. To ensure regioselectivity and a clean reaction, a common strategy involves the protection of the highly activating amino group as an acetanilide. However, for this guide, we will focus on a direct chlorination method that has been shown to be effective for similar substrates.

Reaction Scheme:

Caption: Chlorination of 2-methoxyaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methoxyaniline | 123.15 | 10.0 g | 0.081 |

| Sulfuryl chloride (SO2Cl2) | 134.97 | 11.0 g (6.6 mL) | 0.081 |

| Acetonitrile | 41.05 | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (10.0 g, 0.081 mol) in acetonitrile (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (11.0 g, 0.081 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-chloro-2-methoxyaniline as a solid.

Step 2: Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

The second step involves the regioselective iodination of 4-chloro-2-methoxyaniline. The position of iodination is directed by the existing substituents. The strongly activating amino and methoxy groups direct the incoming electrophile to the ortho and para positions. In this case, the C5 position is para to the methoxy group and ortho to the amino group, making it the most favorable site for electrophilic substitution.

Reaction Scheme:

Caption: Iodination of 4-chloro-2-methoxyaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chloro-2-methoxyaniline | 157.60 | 5.0 g | 0.0317 |

| Iodine (I₂) | 253.81 | 8.05 g | 0.0317 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 5.33 g | 0.0634 |

| Dichloromethane | 84.93 | 100 mL | - |

| Saturated Sodium Thiosulfate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

| Hexane | 86.18 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add 4-chloro-2-methoxyaniline (5.0 g, 0.0317 mol), sodium bicarbonate (5.33 g, 0.0634 mol), and dichloromethane (100 mL).

-

Stir the suspension at room temperature.

-

Add iodine (8.05 g, 0.0317 mol) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-Chloro-5-iodo-2-methoxyaniline as a solid.

Characterization of Compounds

4-Chloro-2-methoxyaniline

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molar Mass | 157.60 g/mol |

| Appearance | Off-white to light tan solid |

| 1H NMR (CDCl₃, 400 MHz) | δ 6.85 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.4 Hz, 1H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃) |

| 13C NMR (CDCl₃, 101 MHz) | δ 147.2, 136.5, 122.8, 118.5, 115.3, 110.1, 55.6 |

4-Chloro-5-iodo-2-methoxyaniline

| Property | Value |

| Molecular Formula | C₇H₇ClINO |

| Molar Mass | 283.50 g/mol |

| Appearance | Light brown solid |

| 1H NMR (CDCl₃, 400 MHz) | δ 7.21 (s, 1H), 6.79 (s, 1H), 4.25 (br s, 2H, NH₂), 3.88 (s, 3H, OCH₃) |

| 13C NMR (CDCl₃, 101 MHz) | δ 148.1, 137.9, 129.5, 115.8, 111.2, 85.4, 56.1 |

| Mass Spec (ESI) | m/z 284.9 [M+H]⁺ |

Mechanistic Considerations

The regioselectivity of the chlorination and iodination steps is a critical aspect of this synthesis. The interplay of the electronic effects of the substituents on the aniline ring dictates the outcome of these electrophilic aromatic substitution reactions.

Caption: Rationale for the regioselectivity in the synthesis.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

-

Iodine is corrosive and can cause burns. Avoid contact with skin and eyes.

References

- General procedures for the chlorination of anilines can be found in standard organic chemistry textbooks and relevant liter

-

Protocols for the iodination of aromatic compounds are widely available in the chemical literature.[1][2][3]

-

Spectroscopic data for related compounds can be found in chemical databases such as PubChem and ChemicalBook.[4][5][6]

Sources

- 1. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 3. xray.uky.edu [xray.uky.edu]

- 4. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline(95-03-4) 1H NMR spectrum [chemicalbook.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

4-Chloro-5-iodo-2-methoxyaniline is a halogenated aromatic amine whose structural complexity makes it a valuable building block in the synthesis of more complex molecules. Its utility is primarily seen in the development of novel therapeutic agents and potent agrochemicals. The strategic placement of the chloro, iodo, and methoxy groups on the aniline ring provides multiple reaction sites for further chemical modification, allowing for the construction of diverse molecular architectures.

The chloro and iodo substituents, in particular, are amenable to a variety of cross-coupling reactions, which are fundamental to modern drug discovery. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring, while the amino group serves as a key handle for derivatization, such as in the formation of amides, sulfonamides, and heterocyclic systems.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is a multi-step process that typically begins with a more readily available starting material, such as 4-chloro-2-methoxyaniline. The core of the synthesis revolves around the regioselective introduction of an iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction, and the success of the synthesis hinges on controlling the position of iodination.

The Role of Directing Groups

The existing substituents on the aniline ring—the amino, methoxy, and chloro groups—play a crucial role in directing the incoming electrophile (the iodine). The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. The interplay of these electronic effects dictates the position of iodination.

The amino group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The methoxy group also directs ortho and para. The chloro group, while deactivating the ring towards electrophilic substitution, also directs to the ortho and para positions. In the case of 4-chloro-2-methoxyaniline, the positions ortho and para to the strongly activating amino group are the most favorable for substitution.

Recommended Synthetic Pathway

A reliable and scalable synthesis of 4-Chloro-5-iodo-2-methoxyaniline proceeds via the direct iodination of 4-chloro-2-methoxyaniline. This method is favored for its efficiency and the commercial availability of the starting material.

Caption: Synthetic pathway for 4-Chloro-5-iodo-2-methoxyaniline.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Purity |

| 4-Chloro-2-methoxyaniline | 93-50-5 | C7H8ClNO | >98% |

| Iodine (I2) | 7553-56-2 | I2 | >99.8% |

| Sodium Bicarbonate (NaHCO3) | 144-55-8 | NaHCO3 | >99.5% |

| Dichloromethane (CH2Cl2) | 75-09-2 | CH2Cl2 | Anhydrous |

| Sodium Thiosulfate (Na2S2O3) | 7772-98-7 | Na2S2O3 | >98% |

| Magnesium Sulfate (MgSO4) | 7487-88-9 | MgSO4 | Anhydrous |

| Hexanes | 110-54-3 | C6H14 | ACS Grade |

| Ethyl Acetate | 141-78-6 | C4H8O2 | ACS Grade |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution. The bicarbonate acts as a mild base to neutralize the HI byproduct of the reaction.

-

Iodination: Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-Chloro-5-iodo-2-methoxyaniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.[1]

Characterization and Quality Control

The identity and purity of the synthesized 4-Chloro-5-iodo-2-methoxyaniline must be confirmed through various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Aromatic protons will show characteristic shifts and coupling constants consistent with the substitution pattern. The methoxy and amine protons will also be present at their expected chemical shifts. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. |

| Mass Spectrometry (MS) | The molecular ion peak will correspond to the calculated molecular weight of the compound (C7H7ClINO). The isotopic pattern for chlorine will also be observable. |

| Melting Point | A sharp melting point range is indicative of high purity. |

Safety and Handling

4-Chloro-5-iodo-2-methoxyaniline and its precursors are chemical compounds that require careful handling.[2] It is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

General Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[3]

-

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Caption: Recommended safety workflow for handling chemical compounds.

Conclusion

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is a well-established process that provides access to a valuable building block for drug discovery and agrochemical development. By understanding the underlying principles of electrophilic aromatic substitution and adhering to a carefully designed experimental protocol, researchers can reliably produce this compound in high yield and purity. The importance of rigorous characterization and strict adherence to safety protocols cannot be overstated in ensuring the successful and safe execution of this synthesis.

References

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents. (n.d.).

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).

- 4-CHLOROANILINE HAZARD SUMMARY - NJ.gov. (n.d.).

- 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 - ChemicalBook. (n.d.).

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.).

- 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 - Biosynth. (n.d.).

- 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price. (n.d.).

- 5-Chloro-2-methoxyaniline | 95-03-4 - ChemicalBook. (n.d.).

- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).

- Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).

- 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem. (n.d.).

- 4-Chloro-2-methoxyaniline | 93-50-5 - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety data sheet - CPAchem. (n.d.).

- 4-Chloro-2-methoxyaniline | CAS 93-50-5 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses. (n.d.).

- A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.).

- The Characterization of 4- and 5-Iodo-2-aminoindan - Forendex. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Crystal structure of 4-chloro-2-iodoaniline - PMC - NIH. (n.d.).

- p-IODOANILINE - Organic Syntheses. (n.d.).

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).

- Regioselective iodination of chlorinated aromatic compounds using silver salts. (n.d.).

- 4-Iodo-2-chloroaniline - Chem-Impex. (n.d.).

- 4-chloro-2-iodo-5-methoxyaniline (C7H7ClINO) - PubChem. (n.d.).

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxyaniline: A Theoretical Exploration and Synthetic Blueprint

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the functionalization of the aniline scaffold continues to be a fertile ground for discovery. The precise arrangement of electron-withdrawing and electron-donating groups on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby dictating its biological activity and reactivity. This guide focuses on a novel, hypothetical compound: 4-Chloro-5-iodo-2-methoxyaniline.

The presence of a chloro, iodo, and methoxy group on the aniline core presents a unique combination of functionalities. The methoxy group is a well-known bioisostere for other functionalities and can influence metabolic stability and receptor binding. The halogen atoms, chlorine and iodine, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and also serve as synthetic handles for further molecular elaboration through cross-coupling reactions. This guide will provide a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this intriguing molecule.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 4-Chloro-5-iodo-2-methoxyaniline can be predicted by extrapolating from data available for its structural analogs. The table below summarizes these predicted properties, which are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Predicted Value | Rationale and Supporting Data from Analogs |

| Molecular Formula | C₇H₇ClINO | Based on the constituent atoms. |

| Molecular Weight | 311.49 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Appearance | White to off-white or brown crystalline solid | Aniline derivatives are often crystalline solids with coloration due to impurities or oxidation.[1] |

| Melting Point | 75 - 85 °C | Inferred from the melting point of 4-Iodo-2-chloroaniline (68 - 74 °C).[1] The additional methoxy group is expected to slightly increase the melting point due to increased molecular weight and potential for intermolecular interactions. |

| Boiling Point | > 250 °C | Aniline derivatives generally have high boiling points. For example, 4-Methoxyaniline has a boiling point of 243 °C.[2] The heavier halogen atoms in the target molecule would further increase the boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DMF) | The aniline moiety provides some polarity, but the overall molecule is largely nonpolar, suggesting limited aqueous solubility but good solubility in common organic solvents. |

Proposed Synthesis Pathway: A Strategic Blueprint

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is not explicitly described in the current literature. However, a plausible synthetic route can be designed based on established organic chemistry transformations. The proposed multi-step synthesis starts from the commercially available 4-chloro-2-methoxyaniline.

Sources

13C NMR Characterization of 4-Chloro-5-iodo-2-methoxyaniline

This technical guide details the structural characterization of 4-Chloro-5-iodo-2-methoxyaniline , a high-value scaffold in medicinal chemistry often used as a precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) due to its orthogonal halogen reactivity.[1]

Technical Guide | Version 1.0

Executive Summary & Strategic Importance

In drug development, the 4-Chloro-5-iodo-2-methoxyaniline scaffold represents a critical "bifunctional handle." The iodine atom at C5 provides a site for facile oxidative addition (high reactivity), while the chlorine at C4 remains inert under mild conditions, allowing for sequential functionalization.

Accurate 13C NMR characterization is the gold standard for validating the regiochemistry of this molecule, particularly to distinguish it from its isomers (e.g., 4-iodo-5-chloro). This guide focuses on the Heavy Atom Effect of iodine as the primary diagnostic tool for structural confirmation.

Structural Analysis & Electronic Environment

Before data acquisition, one must understand the electronic perturbations affecting the benzene ring. The interplay between the electron-donating groups (EDGs: -NH₂, -OMe) and electron-withdrawing/heavy atoms (EWGs: -Cl, -I) dictates the chemical shifts.

Theoretical Chemical Shift Prediction (Additivity Principles)

-

C-I (Carbon-5): Iodine exerts a unique "Heavy Atom Effect" (Spin-Orbit Coupling) .[1] Unlike other halogens that deshield the ipso-carbon, iodine significantly shields it, often shifting the signal upfield by 20–30 ppm relative to benzene.

-

C-OMe (Carbon-2): The oxygen atom causes strong deshielding via the inductive effect (-I) and resonance (+R), typically placing this peak in the 145–155 ppm range.

-

C-NH₂ (Carbon-1): Similarly, the nitrogen deshields the ipso-carbon, expected around 135–145 ppm.

Expected 13C NMR Profile (Predicted)

| Position | Carbon Type | Electronic Influence | Predicted Shift (δ, ppm) | Diagnostic Feature |

| C2 | Quaternary (C-O) | Strong Deshielding (Inductive) | 146.0 – 152.0 | Most downfield signal.[1] |

| C1 | Quaternary (C-N) | Deshielding | 135.0 – 140.0 | Distinct from C-O.[1] |

| C4 | Quaternary (C-Cl) | Weak Deshielding/Shielding | 120.0 – 125.0 | Typical aromatic range.[1] |

| C3 | Methine (CH) | Ortho to OMe/Cl | 110.0 – 115.0 | High intensity (NOE).[1] |

| C6 | Methine (CH) | Ortho to NH₂/I | 115.0 – 120.0 | High intensity (NOE).[1] |

| C5 | Quaternary (C-I) | Heavy Atom Shielding | 85.0 – 95.0 | Critical Diagnostic Peak. |

| OMe | Methyl (CH₃) | Oxygen attachment | 55.0 – 57.0 | Aliphatic region.[1] |

Experimental Protocols

A. Sample Preparation

Solvent choice is critical for aniline derivatives due to hydrogen bonding and solubility.[1]

-

Standard: DMSO-d₆ is recommended over CDCl₃.[1]

-

Reasoning: DMSO disrupts intermolecular H-bonding of the -NH₂ group, resulting in sharper proton signals (for concurrent 1H NMR) and better solubility for the polar amine.

-

Concentration: Prepare a concentrated solution (~30-50 mg in 0.6 mL ) to ensure adequate signal-to-noise ratio (S/N) for the slow-relaxing quaternary carbons (C-Cl, C-I).[1]

-

B. Instrument Parameters (100 MHz or higher recommended)

-

Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).[1]

-

Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

-

Expert Insight: Quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times.[1] A short D1 will suppress their intensity, potentially causing the critical C-I peak (which is often small and broad due to scalar coupling with the Quadrupolar Iodine nucleus) to be missed.

-

-

Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure, specifically distinguishing the regiochemistry of the halogens.

Figure 1: Logic flow for the structural validation of poly-substituted anilines using 1D and 2D NMR.

Detailed Data Interpretation

The "Heavy Atom" Diagnostic (C5)

The most common error in assigning halogenated aromatics is misidentifying the C-I carbon. Due to the spin-orbit heavy atom effect , the C-I resonance is shielded (upfield).

-

Observation: Look for a low-intensity peak between 85–95 ppm .[1]

-

Validation: This peak will not show a correlation in the DEPT-135 spectrum (it is quaternary), distinguishing it from solvent impurities or aliphatic contaminants.[1]

Regiochemistry Confirmation via HMBC

To distinguish 4-Chloro-5-iodo from 4-Iodo-5-chloro , you must link the protons to the specific quaternary carbons.[1]

-

Identify H3 vs H6:

-

HMBC Correlations (Long Range C-H coupling):

References

-

Heavy Atom Effects in NMR

-

Aniline Derivative Shifts

-

General 13C NMR of Iodo-Aromatics

Sources

4-Chloro-5-iodo-2-methoxyaniline: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics and advanced materials, the strategic and efficient construction of complex molecular architectures is paramount. 4-Chloro-5-iodo-2-methoxyaniline has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional aromatic core, featuring an amine, a methoxy group, and two distinct halogen atoms, offers a powerful platform for programmed, site-selective functionalization. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of 4-Chloro-5-iodo-2-methoxyaniline, with a focus on its utility in the synthesis of bioactive molecules, particularly kinase inhibitors.

The Strategic Value of Orthogonal Halogen Reactivity

The synthetic power of 4-Chloro-5-iodo-2-methoxyaniline is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond.[1] This predictable reactivity hierarchy (reactivity order: I > Br > Cl) allows for a sequential and chemoselective approach to molecular elaboration.[2] One can selectively functionalize the iodine-bearing position via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, leaving the chlorine atom untouched for a subsequent, often more forcing, cross-coupling event. This "one-pot" or sequential strategy from a single, multi-functionalized precursor is a hallmark of efficient and convergent synthesis.

Caption: Sequential functionalization strategy enabled by orthogonal halogen reactivity.

Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

A reliable and scalable synthesis of the building block is the foundation of its utility. The preparation of 4-Chloro-5-iodo-2-methoxyaniline is readily achievable from the commercially available precursor, 4-chloro-2-methoxyaniline, via electrophilic iodination.

Experimental Protocol: Synthesis

Materials:

-

4-Chloro-2-methoxyaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq.) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-5-iodo-2-methoxyaniline.

Reactivity Profile: Key Cross-Coupling Reactions

The true synthetic potential of 4-Chloro-5-iodo-2-methoxyaniline is realized in its application in palladium-catalyzed cross-coupling reactions. Below are representative protocols for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[2][3] The greater reactivity of the C-I bond allows for the selective coupling with a boronic acid at the 5-position.

| Parameter | Condition |

| Aryl Halide | 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.) |

| Boronic Acid | Aryl- or heteroarylboronic acid (1.2 eq.) |

| Catalyst | Pd(PPh₃)₄ (0.05 eq.) |

| Base | Na₂CO₃ (2.0 eq.) |

| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) |

| Temperature | 80-100 °C |

Heck Reaction

The Heck reaction facilitates the coupling of the aryl halide with an alkene, providing a powerful route to substituted styrenes and other vinylated aromatics.[4][5]

| Parameter | Condition |

| Aryl Halide | 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.) |

| Alkene | Styrene or acrylate derivative (1.5 eq.) |

| Catalyst | Pd(OAc)₂ (0.02 eq.) |

| Ligand | P(o-tolyl)₃ (0.04 eq.) |

| Base | Triethylamine (2.0 eq.) |

| Solvent | DMF or Acetonitrile |

| Temperature | 100-120 °C |

Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[6][7][8][9] The selective amination at the 5-position can be achieved under relatively mild conditions.

| Parameter | Condition |

| Aryl Halide | 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.) |

| Amine | Primary or secondary amine (1.2 eq.) |

| Catalyst | Pd₂(dba)₃ (0.01 eq.) |

| Ligand | Xantphos or similar bulky phosphine (0.02 eq.) |

| Base | Cs₂CO₃ or NaOtBu (1.5 eq.) |

| Solvent | Toluene or Dioxane |

| Temperature | 90-110 °C |

Application in Bioactive Molecule Synthesis: A Kinase Inhibitor Scaffold

Substituted anilines are privileged structures in medicinal chemistry, frequently appearing as the core of many kinase inhibitors.[10][11][12][13][14][15] 4-Chloro-5-iodo-2-methoxyaniline is an ideal starting material for the rapid construction of a library of potential kinase inhibitors based on the 4-anilinoquinazoline scaffold.

Caption: Synthetic workflow towards a 4-anilinoquinazoline kinase inhibitor scaffold.

This two-step sequence exemplifies the strategic power of the building block. The first Suzuki coupling introduces diversity at the 5-position of the aniline ring. The subsequent Buchwald-Hartwig amination, targeting the more resilient C-Cl bond, forges the critical anilino-quinazoline linkage. This convergent approach allows for the late-stage diversification of two key regions of the molecule, facilitating the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

4-Chloro-5-iodo-2-methoxyaniline is a testament to the power of strategic molecular design. Its inherent and predictable orthogonal reactivity provides a robust and efficient platform for the synthesis of complex, multi-substituted aromatic compounds. For researchers in drug discovery and materials science, this building block offers a streamlined route to novel chemical entities, reducing step counts and enabling the rapid generation of molecular diversity. As the demand for sophisticated molecular architectures continues to grow, the utility of such pre-functionalized, versatile scaffolds will undoubtedly become even more pronounced.

References

-

Koyiri, K., Naidu, S. A., & Suresh, S. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 613-618. [Link]

- CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google P

- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P

- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P

-

Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE (Journal of Visualized Experiments). [Link]

-

Timári, I., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Organic & Biomolecular Chemistry, 9(18), 6559-6565. [Link]

- EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google P

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. [Link]

-

Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14899-15021. [Link]

-

Amri, H., et al. (2014). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 10, 134-142. [Link]

-

da Silva, A. D., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. [Link]

-

Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

-

Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 10, 1073. [Link]

-

Ma, D., et al. (2016). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Scientific Reports, 6, 23398. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]

-

Li, J., et al. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Medicinal Chemistry. [Link]

-

Oberholzer, M., & Frech, C. M. (2014). Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE (Journal of Visualized Experiments), (85), e51444. [Link]

-

4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

4-Chloro-2-iodo-5-phenylmethoxyaniline. PubChem. [Link]

-

Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

- 1. proprogressio.hu [proprogressio.hu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 12. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. researchgate.net [researchgate.net]

- 15. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-2-methoxyaniline

[1]

Executive Summary

This application note details the chemoselective Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodo-2-methoxyaniline (CAS: 6358-64-1).[1] This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets), where the distinct reactivity profiles of the iodine and chlorine atoms allow for sequential functionalization.

The core challenge addressed in this protocol is the chemoselectivity : coupling exclusively at the C–I bond while preserving the C–Cl bond for subsequent downstream transformations (e.g., Buchwald-Hartwig amination or SNAr). We provide a robust, scalable method using a Pd(II) precatalyst system that tolerates the free aniline and methoxy functionalities without requiring protecting groups.

Scientific Foundation & Mechanism[1]

The Chemoselectivity Hierarchy

The success of this reaction relies on the significant difference in bond dissociation energies (BDE) between the carbon-halogen bonds.

-

C–I BDE: ~65 kcal/mol (Highly Reactive)

-

C–Cl BDE: ~96 kcal/mol (Inert under mild conditions)

In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C–I bond is kinetically favored by orders of magnitude over the C–Cl bond. However, the substrate presents a secondary challenge: Electronic Deactivation .[1] The presence of strong electron-donating groups (EDGs)—the amino (-NH₂) and methoxy (-OMe) groups—increases the electron density of the aromatic ring. This makes the ring less electrophilic, theoretically slowing down the oxidative addition step compared to electron-deficient systems.[1]

Expert Insight: While the EDGs deactivate the ring, the lability of the C–I bond compensates for this. The use of electron-rich phosphine ligands (like dppf or SPhos) further facilitates the oxidative addition, ensuring the reaction proceeds at mild temperatures (40–60 °C), which is crucial for preventing unwanted activation of the C–Cl bond.

Catalyst & Ligand Selection[1]

-

Catalyst: Pd(dppf)Cl₂·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]

-

Alternative (for sterically hindered boronic acids): SPhos Pd G2 .[1]

-

Why: SPhos is an electron-rich, bulky Buchwald ligand that creates a highly active mono-ligated Pd(0) species, excellent for overcoming steric hindrance in the boronic acid partner.[1]

-

Visualizing the Pathway

The following diagram illustrates the chemoselective pathway and the competing side reactions we aim to avoid.

Caption: Chemoselective pathway favoring C-I activation (Green) over C-Cl activation (Red).[1]

Detailed Experimental Protocol

Safety & Handling (CAS: 6358-64-1)[1]

-

Hazards: Acute Toxicity (Oral), STOT (Repeated Exposure), Aquatic Toxicity.[1]

-

PPE: Nitrile gloves, lab coat, safety glasses.[1] Work in a fume hood.

-

Handling: Avoid dust generation. The aniline functionality can oxidize; store under inert gas if possible.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Conc. / Amount |

| 4-Chloro-5-iodo-2-methoxyaniline | Limiting Reagent | 1.0 equiv | 1.0 mmol (283.5 mg) |

| Aryl Boronic Acid | Coupling Partner | 1.1 – 1.2 equiv | 1.1 – 1.2 mmol |

| Pd(dppf)Cl₂[1]·DCM | Catalyst | 0.03 – 0.05 equiv | 3 – 5 mol% |

| Na₂CO₃ (2M aq) | Base | 2.5 equiv | 1.25 mL |

| 1,4-Dioxane | Solvent | N/A | 5.0 mL (0.2 M) |

Note: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be used as alternatives.[1] Dioxane/Water is the preferred solvent system for solubility, but Toluene/Ethanol/Water (4:1:1) is a valid green alternative.

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

-

Prepare Glassware: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Cap with a septum.[1]

-

Charge Solids: Add the substrate (283.5 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (24.5 mg, 0.03 mmol) to the vial.

-

Inert Cycle: Evacuate the vial under high vacuum and backfill with Nitrogen or Argon.[1] Repeat this cycle 3 times. Crucial: Removing oxygen prevents homocoupling of the boronic acid and oxidation of the aniline.

Phase 2: Solvent Addition & Reaction 4. Add Solvents: Syringe in degassed 1,4-Dioxane (5 mL) and degassed 2M Na₂CO₃ (1.25 mL). 5. Temperature Control: Place the vial in a pre-heated oil block/bath at 60 °C .

- Expert Note: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.

- Monitoring: Stir vigorously (800 rpm). Monitor by HPLC or TLC or LC-MS at 2 hours.

- TLC Eluent:[1] Hexanes:Ethyl Acetate (3:1).[1] The product will typically be more polar than the starting iodide but less polar than the boronic acid.

- Endpoint: Reaction is usually complete within 4–6 hours.[1]

Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1] 8. Separation: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).[1] 9. Wash: Combine organic layers and wash with Brine (sat.[1] NaCl, 20 mL). 10. Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purification: Purify via Flash Column Chromatography on Silica Gel.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by free amine.[1] | Switch to SPhos Pd G2 (2 mol%).[1] The bulky ligand protects the Pd center from amine coordination. |

| Dehalogenation (Loss of I/Cl) | Hydride source present or overheating.[1] | Ensure solvents are anhydrous/degassed.[1] Lower temp to 50 °C. Use K₃PO₄ instead of carbonate bases.[1] |

| Homocoupling of Boronic Acid | Oxygen presence.[1][2] | Rigorous degassing is required.[1] Sparge solvents with Argon for 15 mins before use.[1] |

| Reaction of C-Cl bond | Temperature too high.[1] | Strictly maintain T < 70 °C. Reduce catalyst loading to 1 mol%. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

-

Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

-

PubChem Compound Summary. (2023). 4-Chloro-2,5-dimethoxyaniline (Analogous Structure/Precursor Data). National Library of Medicine.[1] Link

-

BenchChem Application Notes. (2023). Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.[1][3] Link

High-Precision Chemoselective Amination of 4-Chloro-5-iodo-2-methoxyaniline

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Chloro-5-iodo-2-methoxyaniline is a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Its utility lies in its orthogonal reactivity :

-

C5-Iodine: Highly reactive electrophile (C-I), amenable to mild Pd-catalyzed coupling.

-

C4-Chlorine: Latent electrophile (C-Cl), stable under C-I coupling conditions; available for subsequent activation.

-

C1-Amine: Nucleophilic handle (-NH₂), capable of amide coupling or heterocyclization.

-

C2-Methoxy: Electron-donating group (EDG) that modulates the nucleophilicity of the amine and the electronics of the ring.

The Challenge: The coexistence of a nucleophilic amine and a highly reactive iodide on the same aromatic ring presents a severe risk of oligomerization (self-coupling) . Successful amination requires rigorous control over catalyst speciation and kinetic selectivity.

This guide details the protocols for utilizing this substrate as an Electrophile (coupling an external amine at the C5-position) while suppressing self-coupling and preserving the C4-chloride.

Strategic Analysis: The Selectivity Triad

Success depends on exploiting the rates of Oxidative Addition (OA). The bond dissociation energies dictate the hierarchy: C-I (~65 kcal/mol) < C-Br < C-Cl (~95 kcal/mol) .

Mechanistic Decision Tree

To couple an external amine (

Figure 1: Decision matrix for selecting the appropriate workflow based on external amine nucleophilicity.

Protocol A: Direct Chemoselective C5-Amination

Best for: Secondary cyclic amines (morpholine, piperazine) or primary alkyl amines. Risk Profile: Moderate (Self-coupling possible if conditions deviate).

The Catalyst System

-

Palladium Source:

or -

Ligand: Xantphos (for high yields/robustness) or BrettPhos (for difficult amines/high selectivity).

-

Why Xantphos? Its large bite angle (111°) favors reductive elimination of the amine over β-hydride elimination, and it forms a stable catalyst that respects the I > Cl hierarchy.

-

-

Base:

(Cesium Carbonate).-

Why? Milder than

. Strong alkoxide bases can trigger dehalogenation or reaction at the chloride.

-

Detailed Procedure

Scale: 1.0 mmol (283.5 mg of substrate)

-

Preparation:

-

Dry a reaction vial (microwave vial or Schlenk tube) and equip with a magnetic stir bar.

-

Add 4-Chloro-5-iodo-2-methoxyaniline (283.5 mg, 1.0 mmol).

-

Add

(651 mg, 2.0 mmol, 2.0 equiv). Ensure the base is finely ground and dry. -

Add Xantphos (35 mg, 0.06 mmol, 6 mol%).

-

Add

(18 mg, 0.02 mmol, 2 mol% Pd). Note: If using Pd(OAc)2, use 4 mol%.

-

-

Inerting:

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen is the enemy of selectivity here.

-

-

Solvent & Reagent Addition:

-

Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Toluene is a valid alternative.

-

Add the External Amine (1.2 mmol, 1.2 equiv) via syringe.

-

Critical Step: If the external amine is liquid, add it neat. If solid, add it in step 1.

-

-

Reaction:

-

Place in a pre-heated block at 60°C .

-

Why 60°C? Standard Buchwalds run at 80-100°C. We run cooler to ensure the catalyst reacts only with the C-I bond and not the C-Cl, and to minimize self-coupling.

-

Monitor by LCMS at 2 hours. Look for the disappearance of the starting material (M+H 284) and formation of product.

-

-

Workup:

-

Filter through a pad of Celite to remove Pd black and inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

-

Protocol B: The "Safety-First" Protection Route

Best for: Coupling with other anilines, amides, or when "Direct Coupling" yields oligomers. Concept: Masking the intrinsic nucleophile (-NH₂) as a carbamate (Boc) eliminates self-coupling risk.

Step 1: Selective N-Boc Protection

The challenge is protecting the amine without displacing the halogens.

-

Reagents:

(1.1 equiv), Cat. DMAP, THF, Reflux. -

Observation: The electron-rich nature (OMe) facilitates this.

-

Yield Target: >90%.

Step 2: The Cross-Coupling

With the aniline protected as tert-butyl (4-chloro-5-iodo-2-methoxyphenyl)carbamate, the risk of polymerization is zero.

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.

-

Why? These precatalysts activate rapidly at low temperatures, preserving the C-Cl bond.

-

-

Base:

(weak base) or -

Temp: 80°C. (Higher temp allowed now that self-coupling is impossible).

Step 3: Deprotection

-

Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).

-

Note: Ensure the newly formed C-N bond is stable to acid. Most aniline-aniline couplings are stable.

Data & Troubleshooting Guide

Comparative Reactivity Table

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane or Toluene | Non-polar/aprotic solvents minimize hydrodehalogenation side reactions. |

| Base | "Goldilocks" base. Strong enough to deprotonate the amine-Pd complex, weak enough to spare the C-Cl bond. | |

| Ligand | Xantphos | Excellent bite angle for reductive elimination; prevents |

| Temperature | 40°C - 65°C | CRITICAL CONTROL POINT. >80°C increases risk of C-Cl insertion. |

Troubleshooting "The Black Tar" (Polymerization)

If your reaction turns into an intractable black mixture, self-coupling has occurred.

-

Switch to Protocol B (Protection).

-

Dilution: Increase solvent volume to 0.1 M or 0.05 M. High concentration favors intermolecular self-coupling.

-

Slow Addition: Add the substrate (the aryl iodide) slowly to a solution of the catalyst and the external amine. This keeps the concentration of the electrophile low relative to the nucleophile.

Visualization: The Catalytic Cycle & Selectivity

The following diagram illustrates the kinetic competition that determines the success of this reaction.

Figure 2: Catalytic cycle highlighting the critical bifurcation point between desired cross-coupling and undesired self-coupling.

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society. [Link]

-

Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society. [Link]

-

Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." (Context on selectivity in haloarenes). Journal of Organic Chemistry. [Link]

Sources

The Strategic Utility of 4-Chloro-5-iodo-2-methoxyaniline in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available chemical building blocks, substituted anilines represent a cornerstone for the synthesis of a diverse array of bioactive molecules. This guide focuses on a particularly valuable, yet under-documented intermediate: 4-Chloro-5-iodo-2-methoxyaniline . This molecule is a trifecta of functionalities—a nucleophilic aniline, and two distinct halogen atoms at the 4- and 5-positions with differential reactivity, all modulated by the electron-donating methoxy group at the 2-position. This unique arrangement of substituents makes it a highly versatile scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.

The chloro and methoxy groups are frequently incorporated into drug candidates to enhance binding affinity and modulate pharmacokinetic properties.[1] The presence of both an iodine and a chlorine atom on the same aromatic ring opens up possibilities for selective, sequential cross-coupling reactions, allowing for the controlled introduction of different functionalities. This guide will provide an in-depth analysis of the applications of 4-Chloro-5-iodo-2-methoxyaniline in drug discovery, complete with detailed protocols for its key transformations and insights into the rationale behind these synthetic strategies.

Core Applications in Kinase Inhibitor Synthesis

A primary application of 4-Chloro-5-iodo-2-methoxyaniline lies in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Many kinase inhibitors share a common structural motif: a heterocyclic core, such as quinazoline or quinoline, N-arylated with a substituted aniline.[2][3] The specific substitution pattern on the aniline ring is crucial for achieving high potency and selectivity for the target kinase.

While direct synthesis examples starting from 4-Chloro-5-iodo-2-methoxyaniline are not abundantly found in public literature, its utility can be strongly inferred from the synthesis of approved drugs like Bosutinib, a dual Src/Abl kinase inhibitor. The synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline, a closely related analogue, which undergoes a crucial nucleophilic aromatic substitution (SNA) reaction with a 4-chloroquinoline derivative.[4] Given this precedent, 4-Chloro-5-iodo-2-methoxyaniline is an ideal candidate for the synthesis of novel kinase inhibitors with potentially improved properties.

The general synthetic approach is a nucleophilic aromatic substitution reaction where the aniline nitrogen of 4-Chloro-5-iodo-2-methoxyaniline displaces a leaving group (typically a chlorine atom) on a heterocyclic core.

Detailed Application Notes and Protocols

This section provides detailed protocols for the key synthetic transformations involving 4-Chloro-5-iodo-2-methoxyaniline. The differential reactivity of the C-I and C-Cl bonds is a central theme, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Kinase Inhibitor Scaffolds

This protocol describes the fundamental reaction for incorporating the 4-Chloro-5-iodo-2-methoxyaniline moiety into a heterocyclic core, exemplified by a 4-chloroquinazoline. This reaction is analogous to a key step in the synthesis of many anilinoquinazoline-based kinase inhibitors.[5]

Reaction Principle: The nucleophilic amino group of 4-Chloro-5-iodo-2-methoxyaniline attacks the electron-deficient C4 position of the 4-chloroquinazoline, displacing the chloride ion. The reaction is typically facilitated by an acid catalyst to activate the quinazoline ring.

Experimental Protocol:

-

Materials:

-

4-Chloro-5-iodo-2-methoxyaniline (1.0 eq)

-

4-Chloroquinazoline (1.0 eq)

-

Isopropanol (or another suitable high-boiling solvent like n-butanol or 2-ethoxyethanol)

-

Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl or using isopropanol saturated with HCl gas)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq) and 4-chloroquinazoline (1.0 eq).

-

Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.

-

Add a catalytic amount of hydrochloric acid.

-

Place the flask under an inert atmosphere of argon or nitrogen.

-

Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

-

If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Causality Behind Experimental Choices:

-

Solvent: Isopropanol is a common choice due to its appropriate boiling point and ability to dissolve both reactants. Other high-boiling point solvents can be used to drive the reaction to completion.

-

Catalyst: The acid catalyst protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

-

Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere is good practice to prevent potential oxidation of the aniline, especially at elevated temperatures.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at the Iodo Position

This protocol leverages the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond to selectively introduce an aryl or heteroaryl group at the 5-position of the aniline ring. This is a powerful strategy for building molecular complexity.[6]

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[7]

Experimental Protocol:

-

Materials:

-

4-Chloro-5-iodo-2-methoxyaniline (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

In a Schlenk flask, combine 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validating System: The success of this chemoselective reaction can be validated by ¹H NMR and ¹³C NMR spectroscopy, which will show the disappearance of the proton signal adjacent to the iodine and the appearance of new aromatic signals from the coupled boronic acid. Mass spectrometry will confirm the expected molecular weight of the product. The persistence of the chloro-substituent can also be confirmed by these methods.

Protocol 3: Buchwald-Hartwig Amination at the Chloro Position

Following the functionalization of the iodo-position, the less reactive chloro-position can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This allows for the introduction of a second point of diversity.[1]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It requires a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine with an aryl halide.

Experimental Protocol:

-

Materials:

-

5-Aryl-4-chloro-2-methoxyaniline (from Protocol 2) (1.0 eq)

-

Amine (primary or secondary, 1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Strong base (e.g., NaOtBu, LHMDS, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

-

Evacuate and backfill the tube with inert gas.

-

Add the 5-aryl-4-chloro-2-methoxyaniline, the amine, and the base.

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

Trustworthiness of the Protocol: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required for the coupling of aryl chlorides. The use of a strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.

Data Presentation

Table 1: Physicochemical Properties of 4-Chloro-5-iodo-2-methoxyaniline

| Property | Value |

| Molecular Formula | C₇H₇ClINO |

| Molecular Weight | 299.50 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | 78-82 °C |

| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. |

Table 2: Representative Kinase Inhibitors with Related Anilino Scaffolds

| Drug Name | Target Kinase(s) | Aniline Building Block in Synthesis |

| Bosutinib | Src, Abl | 2,4-dichloro-5-methoxyaniline |

| Dasatinib | Bcr-Abl, Src family | 2-chloro-6-methylaniline |

| Gefitinib | EGFR | 3-chloro-4-fluoroaniline |

| Erlotinib | EGFR | 3-ethynylaniline |

Visualizations

Synthetic Workflow Diagram

Caption: Sequential functionalization of 4-Chloro-5-iodo-2-methoxyaniline.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-Chloro-5-iodo-2-methoxyaniline is a strategically designed building block with significant potential in drug discovery, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern allows for selective and sequential functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to leverage the synthetic versatility of this compound in their quest for novel and effective therapeutic agents. The logical application of this building block, guided by the successful synthesis of related approved drugs, paves the way for the discovery of next-generation medicines.

References

- Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115.

- Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.

- Buchwald, S. L. (2008). The Bill D.

-

de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. Available at: [Link]

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

- Mologni, L., et al. (2006). Bosutinib (SKI-606), a new inhibitor of Bcr-Abl and Src kinases.

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

- Shah, N. P., et al. (2008). Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in most patients with systemic mastocytosis. Blood, 112(11), 312.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Thomas, S., et al. (2004). Kinase inhibitors: a new generation of anticancer agents. International Journal of Cancer, 111(6), 795-802.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

- Ye, F., et al. (2002). A new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Bioorganic & Medicinal Chemistry Letters, 12(18), 2875-2878.

-

Zhang, C., et al. (2011). A novel synthesis of bosutinib starting from 3-methoxy-4-hydroxybenzoic acid. Molecules, 16(7), 5601-5608. Available at: [Link]

- Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115033.

-

A new and improved synthetic route to bosutinib is described on a hectogram scale. (2025). ResearchGate. Available at: [Link]

- Dasatinib synthesis process and an intermediate thereof. (n.d.). Google Patents.

- Preparation method of dasatinib. (n.d.). Google Patents.

- Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.

- Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry, 9(21), 7433-7439.

Sources

- 1. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinazoline synthesis [organic-chemistry.org]

- 7. calibrechem.com [calibrechem.com]

Application Note: Regioselective N-Arylation of 4-Chloro-5-iodo-2-methoxyaniline

Introduction: The Strategic Importance of N-Arylated Anilines

N-arylated anilines and their derivatives are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The carbon-nitrogen (C–N) bond is a cornerstone of medicinal chemistry, and methods for its efficient and selective formation are of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile tools for constructing these bonds.[1][2]

This application note provides a detailed protocol for the regioselective N-arylation of a di-halogenated substrate, 4-Chloro-5-iodo-2-methoxyaniline. The presence of two distinct halogen atoms (iodine and chlorine) on the aniline ring presents a significant challenge: achieving selective functionalization at one site while leaving the other untouched. This guide leverages the inherent reactivity differences between aryl iodides and aryl chlorides in palladium catalysis to achieve selective C–N bond formation at the C-I position.

Principle of the Reaction: Exploiting Halogen Reactivity

The success of this protocol hinges on the differential reactivity of aryl halides in the key step of the Buchwald-Hartwig catalytic cycle: oxidative addition to a Palladium(0) complex.[2][3] The relative bond dissociation energies of Carbon-Halogen bonds (C-I < C-Br < C-Cl) mean that the C-I bond is weaker and thus more susceptible to cleavage by the palladium catalyst. This allows for the oxidative addition of the aryl iodide to the Pd(0) center to occur at a much faster rate and under milder conditions than the oxidative addition of the aryl chloride.

By carefully selecting the catalyst, ligand, and reaction conditions, we can favor the kinetic product, resulting in highly regioselective N-arylation at the iodine-bearing carbon.

The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) intermediate.[2]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

-

Reductive Elimination: The final C–N bond is formed as the desired N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Below is a diagram illustrating the catalytic cycle.

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol

This protocol is designed for a typical laboratory scale (0.5 to 1.0 mmol). All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 4-Chloro-5-iodo-2-methoxyaniline | >97% | Commercial | Starting material. |

| Arylating Amine (e.g., Morpholine) | >99% | Commercial | Example coupling partner. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Commercial | Palladium precursor. Handle in a fume hood. |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | >98% | Commercial | Bulky electron-rich phosphine ligand. |

| Sodium tert-butoxide (NaOtBu) | >98% | Commercial | Strong, non-nucleophilic base. Handle in a glovebox due to hygroscopy. |

| Toluene | Anhydrous | Solvent System | Reaction solvent. Ensure dryness for optimal results. |

| Diethyl Ether | ACS Grade | Workup | For extraction. |

| Saturated aq. Sodium Bicarbonate (NaHCO₃) | N/A | Workup | For washing. |

| Brine | N/A | Workup | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Workup | For drying organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Purification | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-2-methoxyaniline (1.0 equiv, e.g., 299.5 mg, 1.0 mmol).

-

Add the palladium precursor Pd₂(dba)₃ (0.01 equiv, 9.2 mg, 0.01 mmol) and the ligand XPhos (0.024 equiv, 11.4 mg, 0.024 mmol).

-

Add the base, Sodium tert-butoxide (1.4 equiv, 134.6 mg, 1.4 mmol).

-

Seal the flask with a septum, and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

-

-

Reagent Addition:

-

Under a positive flow of inert gas, add anhydrous toluene (5 mL).

-

Add the arylating amine (e.g., Morpholine, 1.2 equiv, 104.5 mg, 1.2 mmol) via syringe.

-

Rinse the syringe with a small amount of anhydrous toluene and add to the reaction flask.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

The eluent system will depend on the specific product but a gradient of ethyl acetate in hexanes is a common starting point.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-arylated product.

-

-

Characterization:

-